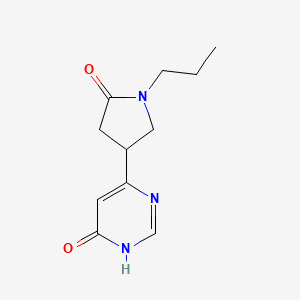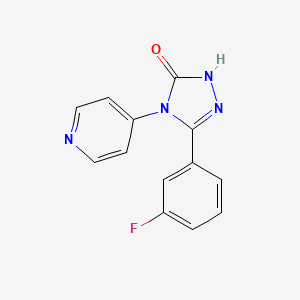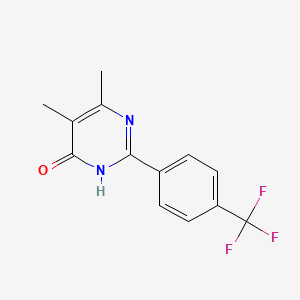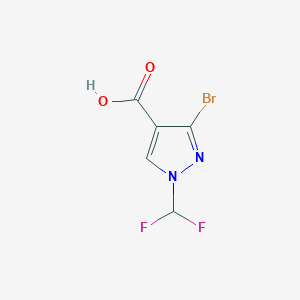
1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This compound is notable for its unique structure, which includes a nitrophenyl group, two phenyl groups, and a carbaldehyde group attached to the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with an amine to form the pyrrole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyrrolidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: 1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(4-aminophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The phenyl groups contribute to the compound’s overall stability and lipophilicity, enhancing its ability to penetrate cell membranes .
類似化合物との比較
Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a triazole ring instead of a pyrrole ring.
1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carboxylic acid: Oxidized form of the compound.
1-(4-Aminophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde: Reduced form of the compound.
Uniqueness
1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C23H16N2O3 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
1-(4-nitrophenyl)-2,5-diphenylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C23H16N2O3/c26-16-19-15-22(17-7-3-1-4-8-17)24(23(19)18-9-5-2-6-10-18)20-11-13-21(14-12-20)25(27)28/h1-16H |
InChIキー |
BQJIBPPQPCPJCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Acetamidobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11776169.png)

![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B11776188.png)



![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate](/img/structure/B11776208.png)



![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11776218.png)
![2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11776231.png)
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11776232.png)

